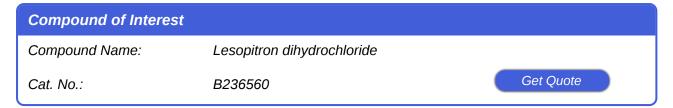


# Chemical structure and properties of Lesopitron dihydrochloride

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An In-depth Technical Guide to Lesopitron Dihydrochloride

#### Introduction

**Lesopitron dihydrochloride** (E-4424) is a selective and full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] It was developed by Esteve for the potential treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies.

### **Chemical Structure and Physicochemical Properties**

Lesopitron is an achiral molecule.[4] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the piperazine ring.

Caption: Chemical structure of **Lesopitron dihydrochloride**.

Table 1: Chemical Identifiers of Lesopitron and its Dihydrochloride Salt



Identifier	Lesopitron (Free Base)	Lesopitron Dihydrochloride	
IUPAC Name	2-[4-[4-(4-Chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]pyrimidine[5]	2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[6]	
CAS Number	132449-46-8[5]	132449-89-9[6]	
Chemical Formula	C15H21CIN6[4]	C15H23Cl3N6[6]	
Molecular Weight	320.82 g/mol [4]	393.74 g/mol [6]	
SMILES	CIC1=CN(CCCCN2CCN(C3=N C=CC=N3)CC2)N=C1[4]	CIC1=CN(CCCCN2CCN(C3=N C=CC=N3)CC2)N=C1.[H]CI. [H]CI[6]	
InChI Key	AHCPKWJUALHOPH- UHFFFAOYSA-N[4]	RGDLQJUAYQRGBC- UHFFFAOYSA-N[6]	

Table 2: Physicochemical Properties of Lesopitron Dihydrochloride

Property	Value
Appearance	Solid powder[6], Crystals[5]
Color	White to off-white[7]
Melting Point	194-197.5°C[5]
Solubility	Soluble in DMSO[6][7]
Storage	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C[6]
Purity	>98%[6]

## **Pharmacology**

Lesopitron is a potent and selective 5-HT1A receptor agonist.[1] Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A



receptors.[2][3]

#### **Mechanism of Action**

Lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors, which is evidenced by its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to the same extent as serotonin (5-HT).[7][8] It also acts on presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, leading to an inhibition of neuron firing and a subsequent reduction in 5-HT release in cortical areas.[8][9] This dual action is thought to contribute to its anxiolytic properties. Lesopitron has negligible effects on alphaadrenergic and dopaminergic receptors.[2][3]



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Caption: Signaling pathway of Lesopitron.

### Pharmacodynamics and Pharmacokinetics

In preclinical studies, Lesopitron was found to be more potent than other structurally-related 5-HT1A agonists in animal models of anxiety.[2][3] It also demonstrated the ability to counteract anxiety induced by benzodiazepine withdrawal in rodents.[2][3]

In human studies, Lesopitron was well-tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[2][3] The most commonly reported adverse events were headache, dizziness, and nausea.[10]

Table 3: Pharmacological Data for Lesopitron



Parameter	Species	Tissue/Assay	Value
pKi	Rat	Brain	7.35[7][8]
Ki	Rat	Central 5-HT1A receptors	104.8 ± 10.6 nmol/l[11]
IC50	Rat	Hippocampal membranes (adenylate cyclase activity)	125 nM[7][8]
IC50	Rat	Brainstem slices (inhibition of serotonergic neuron firing)	120 nM[7][8]
ID50	Rat	In vivo (inhibition of serotonergic neuron firing)	35 μg/kg i.v.[7][8]
Tmax	Human	Plasma	0.5 - 1 hour[2][10]
Half-life	Human	Plasma	1.1 - 5.6 hours[10]
Bioavailability	Rat	-	~10%[2]
Metabolism	-	Hepatic	Main metabolite: 5- hydroxylesopitron[2]

## Experimental Protocols Synthesis of Lesopitron Dihydrochloride

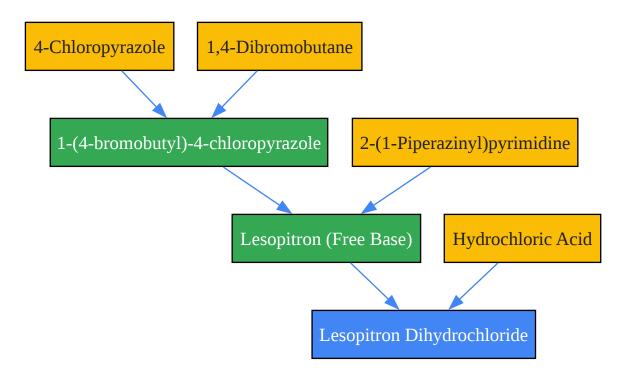
A common synthetic route to **Lesopitron dihydrochloride** involves a two-step process:

- Step 1: Synthesis of 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is prepared by the reaction of 4-chloropyrazole with 1,4-dibromobutane.[12]
- Step 2: Synthesis of Lesopitron. The intermediate from step 1 is then refluxed with 2-(1-piperazinyl)pyrimidine and potassium carbonate in dimethylformamide (DMF) to yield the



Lesopitron free base.[12]

Step 3: Formation of the Dihydrochloride Salt. The free base is treated with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5 to precipitate Lesopitron dihydrochloride.
 [12]



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Caption: Synthetic workflow for **Lesopitron dihydrochloride**.

#### In Vitro Receptor Binding Assay

- Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.
- Methodology:
  - Rat brain tissue, typically the hippocampus or cortex, is homogenized and centrifuged to prepare a membrane fraction.
  - The membranes are incubated with a radiolabeled 5-HT1A receptor agonist, such as [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).[8][11]

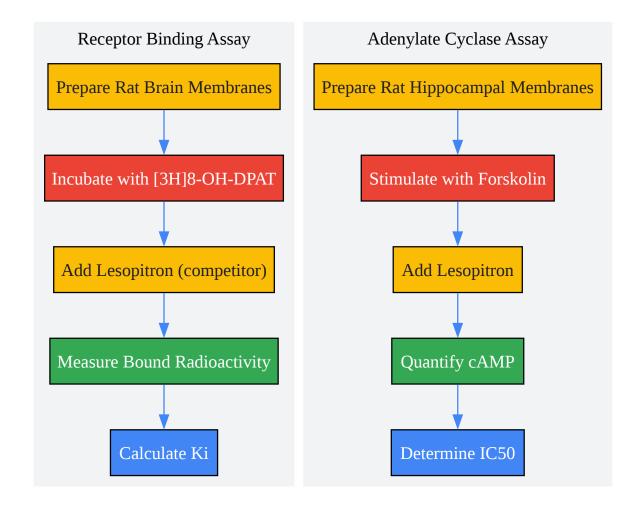


- Increasing concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the 5-HT1A receptors.
- After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting.
- The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[11]

#### **Adenylate Cyclase Activity Assay**

- Objective: To assess the functional activity of Lesopitron at the 5-HT1A receptor.
- Methodology:
  - Rat hippocampal membranes are prepared as described for the binding assay.
  - The membranes are incubated with forskolin, a direct activator of adenylate cyclase, to stimulate the production of cyclic AMP (cAMP).
  - Increasing concentrations of Lesopitron are added to the incubation mixture.
  - The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
  - The ability of Lesopitron to inhibit forskolin-stimulated adenylate cyclase activity is a measure of its agonist activity at the G-protein coupled 5-HT1A receptor.[7][8]





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Caption: In vitro experimental workflows.

#### In Vivo Electrophysiology

- Objective: To measure the effect of Lesopitron on the firing rate of serotonergic neurons.
- Methodology:
  - Rats are anesthetized, typically with chloral hydrate.[8]
  - A recording electrode is stereotaxically implanted into the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located.



- The spontaneous firing rate of individual serotonergic neurons is recorded.
- Lesopitron is administered intravenously (i.v.), and the change in the firing rate of the neurons is monitored.
- The dose of Lesopitron that produces a 50% inhibition of the firing rate (ID50) is determined.[7][8]

#### In Vivo Microdialysis

- Objective: To measure the effect of Lesopitron on the extracellular levels of 5-HT in the brain.
- · Methodology:
  - A microdialysis probe is stereotaxically implanted into a specific brain region of an awake,
     freely moving rat, such as the frontal cortex.[9]
  - The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.
  - Lesopitron is administered, often intraperitoneally (i.p.), and dialysate collection continues.
  - The concentration of 5-HT and its metabolites in the dialysate samples is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.
  - This technique allows for the direct measurement of the effect of Lesopitron on neurotransmitter release in a specific brain region.[9]

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